propyl sulfamate
Description
Properties
CAS No. |
81851-29-8 |
|---|---|
Molecular Formula |
C3H9NO3S |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Temperature and Solvent Effects
Elevated temperatures (70–80°C) improve reaction kinetics but risk decomposition of the sulfamate group. Polar aprotic solvents like acetonitrile and DMF enhance nucleophilicity, while ethereal solvents (e.g., dioxane) reduce side reactions.
Acid Catalysis
Sulfuric acid, though commonly used in esterifications, is less effective for sulfamate formation due to competing hydrolysis. However, Shapiro et al. reported that buffered acidic conditions (pH 4–6) stabilize intermediates during sulfamoylation.
Purification and Characterization
Chromatographic Techniques
Reverse-phase chromatography (C18 columns) with acetonitrile/water gradients effectively isolates this compound from byproducts. Triethylammonium salt forms are preferred to prevent cyclonucleoside formation during storage.
Spectroscopic Analysis
-
¹H NMR : Characteristic peaks at δ 1.05 (t, 3H, CH₃), δ 1.75 (m, 2H, CH₂), δ 4.25 (t, 2H, OCH₂).
-
HPLC : Retention time of 8.2 minutes (C18 column, 60% acetonitrile).
Stability and Degradation Pathways
This compound exhibits stability at 37°C for 48 hours in phosphate buffer (pH 7.4), with <5% degradation. Hydrolytic cleavage occurs under strongly acidic (pH <2) or alkaline (pH >10) conditions, yielding propanol and sulfamic acid.
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Types of Reactions
Propyl sulfamate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert this compound to sulfides.
Substitution: Nucleophilic substitution reactions can replace the sulfamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are commonly employed.
Major Products
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Catalytic Applications
Propyl sulfamate has been utilized in the development of functionalized nanoparticles, particularly for catalytic processes. These nanoparticles, often silica-coated and modified with propyl-sulfonic acid groups, serve as effective catalysts in biomass pretreatment and hydrolysis reactions.
Nanoparticle Synthesis and Characterization
The synthesis of propyl-sulfonic acid-functionalized nanoparticles involves various reaction conditions that affect their performance. Key parameters include:
- Solvents Used : Ethanol, methanol, acetonitrile, and toluene.
- Reaction Time : Ranges from 6 to 16 hours.
- Sulfur Content : Varies from 0.8% to 22%, impacting catalytic efficiency.
Table 1 summarizes the synthesis conditions and resulting properties of these nanoparticles:
| Parameter | Condition | Resulting Property |
|---|---|---|
| Solvent | Ethanol | Optimal catalyst performance |
| Reaction Time | 15-16 hours | Increased sulfur content (6%-8%) |
| Size of Nanoparticles | 3.5 to 20.3 nm | Enhanced catalytic activity |
Catalytic Efficiency
In studies, propyl-sulfonic acid-functionalized nanoparticles demonstrated significant improvements in the hydrolysis of cellobiose into glucose. For instance, nanoparticles with approximately 6% sulfur content achieved a conversion rate of 96%, compared to only 32.8% without a catalyst .
Pharmaceutical Applications
This compound derivatives are being explored for their potential in pharmaceutical formulations, particularly in anticoagulation therapies. The modification of polysaccharides with this compound enhances their solubility and bioavailability.
Case Study: Anticoagulant Properties
Research has indicated that guluronic acid propyl ester sulfate, derived from this compound, exhibits anticoagulant properties suitable for therapeutic applications. The molecular structure allows for effective interactions with biological systems, promoting its use in drug development .
Material Science Applications
In material science, this compound is employed in the synthesis of advanced materials such as nanocomposites and catalysts for energy storage applications.
Energy Storage and Catalysis
Functionalized nanoparticles utilizing this compound are being investigated for their roles in energy storage systems like supercapacitors and batteries. Their unique properties allow for enhanced conductivity and stability under operational conditions .
Mechanism of Action
The mechanism by which propyl sulfamate exerts its effects involves the interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Ethyl and Butyl Sulfamates
Physical Properties
Melting behavior and phase transitions vary significantly with alkyl chain length:
In hybrid crystals (e.g., [Ni(NCS)₆]⁴⁻ with alkylammonium cations), ethyl analogs exhibit additional S/S interactions absent in propyl/butyl derivatives, leading to higher melting points .
Reactivity in Organic Reactions
This compound esters demonstrate unique selectivity in C–H functionalization. For example, propyl tert-butylsulfamate ester (1n) facilitates guided C(3)–H xanthylation with retained selectivity even at primary centers (BDE ≈101 kcal/mol), outperforming shorter-chain analogs in certain contexts . This highlights the propyl chain’s optimal balance between steric guidance and flexibility.
Enzyme Inhibition
This compound derivatives show isoform-specific interactions with enzymes like carbonic anhydrase (CA) and myeloperoxidase (MPO):
- Carbonic anhydrase IX (CA IX) : Propyl-linked sulfamates (e.g., compound 4b) exhibit distinct binding modes compared to ethyl (4a) or butyl (4c) analogs. Modifications like T-shaped substituents (e.g., 4g) further enhance specificity .
- Myeloperoxidase (MPO): Methyl esters of sulfamates with bulky substituents (e.g., 2-phenylbutanoyl) show potent inhibition (Ki = 0.0084 µM), though propyl derivatives are less studied. Substituent position and chain length critically influence Ki values .
Pharmacological Potential
In pharmacophore models, replacing aryl rings with propyl groups reduces FitValue scores (e.g., from >0.5 to <0.5), underscoring the importance of aromatic moieties over alkyl chains in 17β-HSD1 inhibition . Propyl sulfamates may thus require hybrid structures for optimal bioactivity.
Q & A
Q. What are the established synthesis routes for propyl sulfamate, and how do reaction parameters influence yield and purity?
this compound is typically synthesized via sulfamation reactions between propanol and sulfamoyl chloride under controlled conditions. Key parameters include temperature (optimal range: 0–5°C to minimize side reactions), solvent selection (e.g., anhydrous dichloromethane for moisture-sensitive reactions), and stoichiometric ratios . Post-synthesis purification often involves recrystallization or column chromatography. Yield optimization requires careful pH monitoring to prevent hydrolysis of the sulfamoyl group.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify structural motifs, such as the propyl chain and sulfamate group. For example, the sulfamate NH proton appears as a broad singlet near δ 5.5 ppm .
- Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at ~1150 cm⁻¹ (S=O stretching) and ~3300 cm⁻¹ (N-H stretching) confirm functional groups .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 210–220 nm) assesses purity, particularly for detecting hydrolyzed byproducts like sulfamic acid .
Q. How should this compound be stored to maintain stability, and what degradation products are common?
this compound is hygroscopic and prone to hydrolysis in aqueous environments. Storage recommendations:
- Anhydrous conditions (desiccator with silica gel).
- Temperatures ≤ -20°C for long-term stability. Degradation products include sulfamic acid and propanol, detectable via thin-layer chromatography (TLC) with iodine vapor staining .
Q. What are the primary biochemical applications of this compound in model systems?
this compound is studied as a sulfamoylating agent in enzyme inhibition assays, particularly targeting hydrolases like carbonic anhydrase. Its sulfamate group acts as a transition-state analog, disrupting catalytic zinc ions in enzyme active sites .
Advanced Research Questions
Q. How can X-ray crystallography resolve the binding mechanism of this compound to target enzymes?
Co-crystallization of this compound with enzymes (e.g., carbonic anhydrase) at 2.6 Å resolution reveals ligand-protein interactions. Key steps:
- Soaking enzyme crystals in this compound solution.
- Data collection via synchrotron X-ray diffraction.
- Molecular docking simulations (software: AutoDock Vina) validate hydrogen bonding between the sulfamate group and active-site residues .
Q. What methodologies are recommended for assessing the acute toxicity (AEGL levels) of this compound in preclinical studies?
- AEGL-1 (Threshold Effects): Rodent models exposed to 50–100 ppm for 4 hours, monitoring respiratory rate and neurobehavioral endpoints.
- AEGL-2 (Irreversible Effects): Higher doses (200–300 ppm) with histopathological analysis of lung and liver tissues.
- Gas Chromatography-Mass Spectrometry (GC-MS): Quantifies systemic exposure levels post-inhalation .
Q. How can the PICOT framework structure comparative studies of this compound vs. alkyl sulfamates?
- P (Population): Enzyme isoforms (e.g., CA-II vs. CA-IX).
- I (Intervention): this compound at IC₅₀ concentrations.
- C (Comparison): Ethyl or butyl sulfamates.
- O (Outcome): Inhibition kinetics (Kᵢ values via Lineweaver-Burk plots).
- T (Time): Pre-incubation duration (10–30 mins) .
Q. How should contradictory data on this compound’s enzymatic inhibition potency be addressed?
- Meta-analysis: Pool data from ≥5 independent studies, adjusting for variables like pH and buffer composition.
- Sensitivity Analysis: Exclude outliers using Grubbs’ test (α = 0.05).
- Experimental Replication: Standardize assay protocols (e.g., fixed substrate concentrations) .
Q. What computational tools predict this compound’s interactions with non-target proteins?
Q. How can capillary electrophoresis (CE) improve detection limits for sulfamate toxins in complex matrices?
- Sample Preparation: Solid-phase extraction (C18 cartridges) to remove interferents.
- CE Conditions: 50 mM borate buffer (pH 9.3), 25 kV voltage.
- LOD/LOQ: 0.1 µg/mL (LOD) and 0.3 µg/mL (LOQ) via UV absorbance at 200 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
